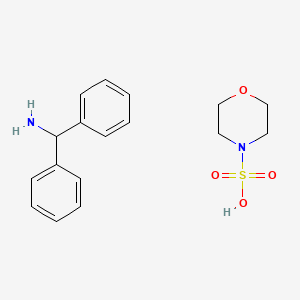
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1), also known as Mops-DMA, is a chemical compound used in scientific research. It is a buffer solution that is commonly used in biochemical and physiological experiments. This compound is a combination of 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio.
Mecanismo De Acción
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.2, which means that it is most effective at buffering solutions near this pH. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) can also chelate metal ions, which can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects:
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) has no known biochemical or physiological effects on living organisms. It is used solely as a buffer solution in scientific research and does not interact with biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) as a buffer solution is that it has a low UV absorbance, which makes it useful for experiments that require UV detection, such as protein and nucleic acid analysis. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) also has a high solubility in water, which makes it easy to prepare solutions. A limitation of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is that it is not effective at buffering solutions outside of the pH range of 6.5-7.5.
Direcciones Futuras
There are several future directions for the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in scientific research. One direction is to investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in drug delivery systems. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) could potentially be used as a carrier for drugs that have a low solubility in water. Another direction is to study the effects of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) on the activity of enzymes and other proteins. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could affect the activity of these proteins and could lead to new insights into their function. Finally, future research could investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in the development of biosensors for the detection of metal ions. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could be used to create biosensors that are highly specific and sensitive.
Métodos De Síntesis
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is synthesized by combining 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio. The reaction takes place in a solvent, such as water or ethanol, and is heated to a specific temperature. The reaction is monitored to ensure that the desired compound is formed. The product is then purified and dried for use in scientific research.
Aplicaciones Científicas De Investigación
4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is commonly used as a buffer solution in biochemical and physiological experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of other chemicals. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids. Additionally, 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is used in cell culture experiments to maintain the pH of the cell media.
Propiedades
IUPAC Name |
diphenylmethanamine;morpholine-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.C4H9NO4S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;6-10(7,8)5-1-3-9-4-2-5/h1-10,13H,14H2;1-4H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWXFTFLFHHYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylmethanamine;morpholine-4-sulfonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6133660.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-4-fluoro-N-isopropylbenzamide](/img/structure/B6133664.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6133666.png)

![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6133680.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6133706.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6133718.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)
![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)
